molecular formula C22H44N6O10 B8251265 Azido-PEG10-azide

Azido-PEG10-azide

Cat. No.: B8251265
M. Wt: 552.6 g/mol
InChI Key: NLHKJEYZBGTRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG10-azide is a bifunctional polyethylene glycol (PEG) reagent with ten PEG units and two azide groups at both termini. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The azide groups enable the compound to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG10-azide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG10-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG10-azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules for imaging and diagnostic purposes.

    Medicine: Plays a crucial role in the development of drug delivery systems and targeted therapeutics.

    Industry: Used in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Azido-PEG10-azide involves its ability to participate in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This property makes it an ideal candidate for bioconjugation and drug delivery applications .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10/c23-27-25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-26-28-24/h1-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHKJEYZBGTRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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